4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl ]amino]-benzoic acid
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Overview
Description
4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C18H17ClN2O4S It is characterized by the presence of a chloro group, a methylbenzoyl group, and a thioxomethyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps. One common synthetic route starts with the chlorination of 3-amino-benzoic acid to introduce the chloro group. This is followed by the acylation of the amino group with 3-methylbenzoyl chloride to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The chloro and thioxomethyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-[(3-methylbenzoyl)amino]benzoic acid
- 3-Chloro-4-[(3-methylbenzoyl)amino]benzoic acid
- 4-Chloro-3-[(3-methylbenzoyl)amino]thioxomethylbenzoic acid
Uniqueness
4-Chloro-3-[[[(3-methylbenzoyl)amino]thioxomethyl]amino]-benzoic acid is unique due to the presence of both the chloro and thioxomethyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications .
Properties
IUPAC Name |
4-chloro-3-[(3-methylbenzoyl)carbamothioylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-3-2-4-10(7-9)14(20)19-16(23)18-13-8-11(15(21)22)5-6-12(13)17/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUAWGIVLNMWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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